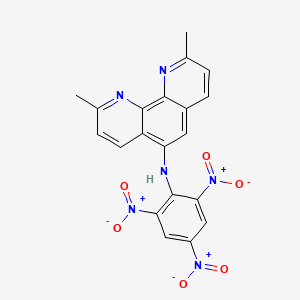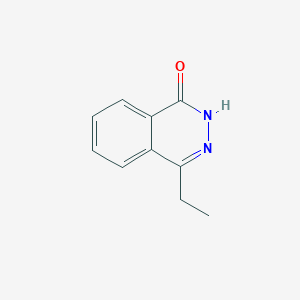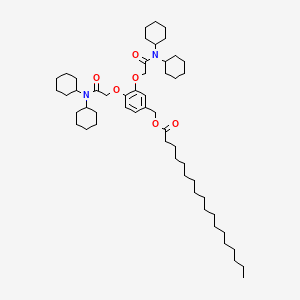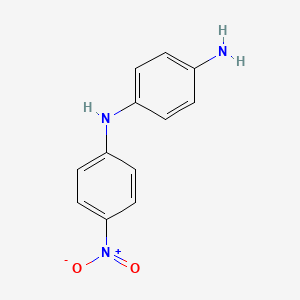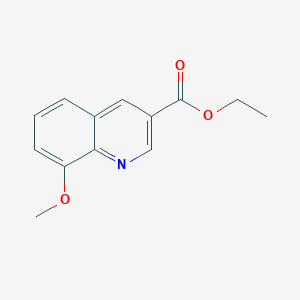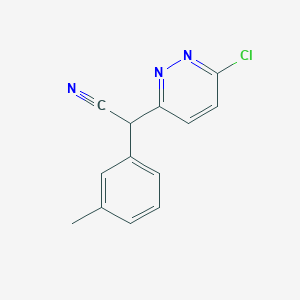
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile
Vue d'ensemble
Description
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile (CPA) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. CPA is a white, crystalline solid with a melting point of 92-93°C and a boiling point of 230-231°C. It is soluble in water and ethanol and is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Inhibition of Mild Steel Corrosion
An experimental and theoretical study investigated the inhibitory effect of new pyridazine derivatives, including 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile, for the corrosion of mild steel in 1 M HCl. The study utilized electrochemical, spectroscopic, and theoretical computational chemistry techniques, finding that these compounds act as mixed-type inhibitors. Their efficiency increases with concentration, with significant contributions from nitrogen atoms and unsaturated groups in their molecules. The adsorption of these inhibitors on mild steel follows the Langmuir and Temkin isotherm models, involving both physisorption and chemisorption. Spectroscopic studies indicated that the inhibitor molecules chemically interact with mild steel, where the pyridazine ring plays a crucial role in these interactions. Quantum chemical calculations also supported the pyridazine ring's ability to interact with metallic atoms through both forward and backward donations. This suggests potential applications in protecting metallic materials from corrosion (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis and Biological Applications
Research into the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds related to 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile, has shown that these compounds exhibit moderate to good antimicrobial and antioxidant activity. This opens up avenues for their application in developing new therapeutic agents (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
Another study focused on the synthesis and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, derived from a base compound similar to 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile. Molecular docking screenings toward GlcN-6-P synthase as the target protein revealed moderate to good binding energies, suggesting these compounds' potential as molecular scaffolds in drug development (Ibrahim & Behbehani, 2014).
Structural Analysis
Research on the structure of 3-chloro-6-hydrazinopyridazine, a related compound, in solutions, revealed insights into its chemical behavior and potential applications in synthesis and material science. Fixed-structure methods, UV spectroscopy, and dipole moment methods were used to elucidate the compound's structure in different solvents, contributing to a deeper understanding of its chemical properties and reactivity (Buzykin et al., 1982).
Electrocatalytic Properties and Free Radical Study
Further studies have explored the electrochemical generation of free radicals and their spectroscopic analysis, providing foundational knowledge for developing new electrocatalytic materials and understanding the electron transfer processes in various chemical reactions. This research underscores the compound's utility in advancing the field of electrochemistry and materials science (Geske & Maki, 1960).
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-3-2-4-10(7-9)11(8-15)12-5-6-13(14)17-16-12/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRXOKALOFTXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423357 | |
| Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile | |
CAS RN |
339008-33-2 | |
| Record name | (6-Chloropyridazin-3-yl)(3-methylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







